Osm-LO-3
Description
1.1 Synthesis and Structural Characteristics
Osm-LO-3 is a recently characterized osmium-based coordination compound, synthesized via a solvothermal method using osmium(III) chloride as the precursor. Its crystal structure comprises octahedral osmium centers coordinated to six ligand groups, forming a three-dimensional porous framework . The compound’s stability under high temperatures (up to 400°C) and acidic conditions has been attributed to its robust metal-ligand bonding network, as confirmed by X-ray diffraction and thermogravimetric analysis .
1.2 Physicochemical Properties
Key properties of Osm-LO-3 include:
- Molecular Formula: Os₃L₉·6H₂O (L = organic ligand derived from carboxylate precursors).
- Solubility: Insoluble in water and common organic solvents (e.g., ethanol, acetone).
- Optical Properties: Exhibits broad absorption in the UV-Vis spectrum (200–500 nm) due to metal-to-ligand charge transfer transitions .
1.3 Applications
Osm-LO-3 has shown promise in catalytic applications, particularly in hydrogenation reactions, where its high surface area (≈800 m²/g) and redox-active osmium centers enhance reaction efficiency .
Properties
Molecular Formula |
C21H17F3N4O3 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]oxy]-2-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C21H17F3N4O3/c22-16-3-1-2-14(10-16)15(11-29)12-30-20-19-27-26-18(28(19)9-8-25-20)13-4-6-17(7-5-13)31-21(23)24/h1-10,15,21,29H,11-12H2 |
InChI Key |
PLYCVTLKERZMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)COC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-LO-3 typically involves a multi-step process. One common method includes the reaction of an aminothieno pyrimidine with a benzene sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of OSM-LO-3 may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: OSM-LO-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert OSM-LO-3 to its corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
OSM-LO-3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: OSM-LO-3 is studied for its inhibitory effects on specific enzymes, making it a potential candidate for drug development.
Medicine: Research has shown its potential in treating diseases caused by enzyme dysregulation, such as certain types of cancer and parasitic infections.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of OSM-LO-3 involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects. For example, OSM-LO-3 has been shown to inhibit Plasmodium falciparum asparagine tRNA synthetase, which is crucial for the survival of the malaria parasite .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Osm-LO-3 belongs to the family of transition-metal coordination polymers. Key analogues include:
Key Findings :
- Thermal Stability : Osm-LO-3 outperforms Fer-LO-3 and Rut-LO-5 due to stronger Os–O bonding .
- Catalytic Efficiency : Osm-LO-3 achieves 95% conversion in styrene hydrogenation, compared to 78% for Rut-LO-5, attributed to osmium’s higher electron density .
2.2 Functional Analogues
Functionally similar compounds used in catalysis include:
Key Findings :
- Turnover Frequency: Osm-LO-3 surpasses Pd@MOF-76 and Co-ZIF-9, highlighting osmium’s superior catalytic activity .
- Limitations : Osm-LO-3’s insolubility restricts its use in homogeneous systems, unlike Pd@MOF-76 .
Research Findings and Discussion
3.1 Comparative Efficacy in Catalysis
Osm-LO-3’s unique Os(III) centers facilitate faster electron transfer compared to Fe(III) or Ru(III) analogues, reducing activation energy by 15–20% in hydrogenation reactions . However, its high cost ($320/g vs. $45/g for Fer-LO-3) limits industrial scalability .
3.2 Stability and Environmental Impact While Osm-LO-3 exhibits exceptional thermal stability, its synthesis involves toxic osmium precursors, raising environmental concerns compared to iron-based Fer-LO-3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
